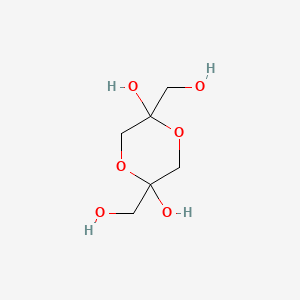

1,3-Dihydroxyacetone dimer

Cat. No. B1274963

M. Wt: 180.16 g/mol

InChI Key: KEQUNHIAUQQPAC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05107030

Procedure details

A mixture of 3.81 g of 1,3-dihydroxyacetone dimer (available from Aldrich Chemical Co., Milwaukee, Wis.) and 308 mg of Amberlyst-15 ion-exchange resin (Aldrich Chemical Co., Milwaukee, Wis.) in 10 mL of 1,3-propanediol was stirred for four hours at a temperature of about 105° C. (external oil bath temperature) and protected from atmospheric moisture. After cooling the mixture to room temperature, it was filtered through a plug of glass wool into a separatory funnel containing 50 mL of 10% aqueous sodium chloride; and the product was isolated by extraction with dichloromethane (2×15 mL portions). The combined dichloromethane extracts were washed with saturated brine (30 mL), then dried over anhydrous sodium sulfate and filtered. Removal of dichloromethane by evaporation at reduced pressure, followed by evaporative distillation (bath temperature: 72°-91° C., 2.5 mm) afforded 2.92 g (53% yield) of the desired product, greater than 98% pure as shown by gas chromatographic analysis. The title compound, 2-acetyl-1,3-dioxane, has been previously prepared in a similar manner by S. K. Gupta, J. Org. Chem., 41, 2642 (1976).

Name

Yield

53%

Identifiers

|

REACTION_CXSMILES

|

C1O[C:5](O)([CH2:7]O)[CH2:4][O:3][C:2]1([OH:12])[CH2:10][OH:11].[CH2:13](O)CCO>>[C:10]([CH:2]1[O:3][CH2:4][CH2:5][CH2:7][O:12]1)(=[O:11])[CH3:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.81 g

|

|

Type

|

reactant

|

|

Smiles

|

C1C(OCC(O1)(CO)O)(CO)O

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCO)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

105 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred for four hours at a temperature of about 105° C. (external oil bath temperature)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling the mixture to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

it was filtered through a plug of glass wool into a separatory funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 50 mL of 10% aqueous sodium chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

and the product was isolated by extraction with dichloromethane (2×15 mL portions)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined dichloromethane extracts were washed with saturated brine (30 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by evaporation at reduced pressure

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

followed by evaporative distillation (bath temperature: 72°-91° C., 2.5 mm)

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)C1OCCCO1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.92 g | |

| YIELD: PERCENTYIELD | 53% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |